N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with bromine, chlorine, and nitro groups, making it a highly functionalized molecule.
Preparation Methods
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of Substituents: The bromine, chlorine, and nitro groups are introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The benzoyl and carboxamide groups are attached using coupling reagents such as carbodiimides or acid chlorides.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the benzothiophene core.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents for these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological activity of the compound, which may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar compounds to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide include:
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide: This compound has similar structural features but lacks the nitro group and has different substituents.
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide: Another structurally related compound with different substituents on the benzene ring.
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties.
Biological Activity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article reviews the synthesis, molecular characteristics, and biological significance of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C15H10BrClN2O4, with a molecular weight of 397.61 g/mol. The structure includes a benzothiophene core, which is known for various biological activities.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors through methods such as nucleophilic substitution and condensation reactions. The detailed synthetic pathway often includes the formation of intermediates that are subsequently transformed into the target compound.
Antimicrobial Activity
Research has shown that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, a study indicated that compounds with similar structural motifs demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated activity against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The compound's efficacy was assessed using the Sulforhodamine B (SRB) assay, which measures cell proliferation and viability .
Case Studies and Research Findings
Study | Compound Tested | Biological Activity | Methodology |
---|---|---|---|
Sharma et al. (2019) | Various thiazole derivatives | Antimicrobial & Anticancer | In vitro assays (SRB for cancer, turbidimetric for bacteria) |
Kumar et al. (2020) | Benzothiophene derivatives | Antimicrobial | Disk diffusion method |
Narasimhan et al. (2021) | Nitro-substituted compounds | Anticancer | MTT assay |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression and microbial resistance. These studies utilize software like Schrodinger to visualize interactions at the molecular level, providing insights into how structural modifications can enhance biological activity .
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrClN2O4S/c23-13-5-7-18(16(11-13)21(27)15-3-1-2-4-17(15)24)25-22(28)20-10-12-9-14(26(29)30)6-8-19(12)31-20/h1-11H,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHDRISMURYKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.